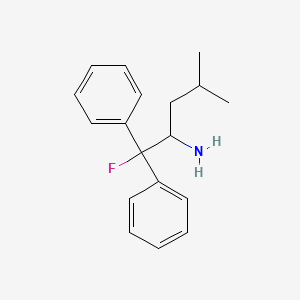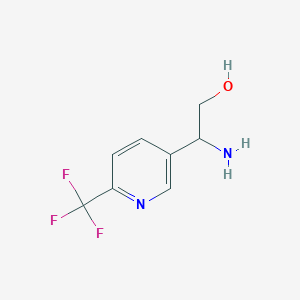![molecular formula C8H14FN B12292425 2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
2-Fluoro-6-azaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-azaspiro[3.5]nonane is a chemical compound with the molecular formula C8H14FN and a molecular weight of 143.20 g/mol It is characterized by a spirocyclic structure, which includes a fluorine atom and an azaspiro moiety
Méthodes De Préparation
The synthesis of 2-Fluoro-6-azaspiro[3.5]nonane can be achieved through various synthetic routes. One common method involves the reaction of a suitable fluorinated precursor with an azaspiro intermediate under controlled conditions . The reaction typically requires specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .
Analyse Des Réactions Chimiques
2-Fluoro-6-azaspiro[3.5]nonane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the compound with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated amines or hydrocarbons.
Applications De Recherche Scientifique
2-Fluoro-6-azaspiro[3.5]nonane has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its reactivity and binding affinity to certain biological molecules. The spirocyclic structure may also contribute to its unique properties and effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-Fluoro-6-azaspiro[3.5]nonane can be compared with other similar compounds, such as:
2-Oxa-6-azaspiro[3.5]nonane: This compound has an oxygen atom in place of the fluorine atom and exhibits different chemical and biological properties.
2-Fluoro-6-azaspiro[3.3]heptane: This compound has a smaller spirocyclic ring and may have different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, including the presence of the fluorine atom and the azaspiro moiety, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14FN |
|---|---|
Poids moléculaire |
143.20 g/mol |
Nom IUPAC |
2-fluoro-6-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14FN/c9-7-4-8(5-7)2-1-3-10-6-8/h7,10H,1-6H2 |
Clé InChI |
HYRBIAVUXHKHJW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(C2)F)CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B12292351.png)

![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)


![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)




![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)


